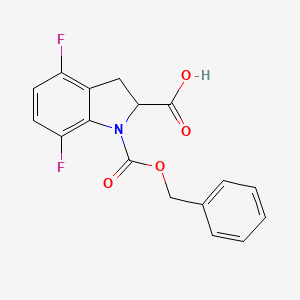
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzyloxycarbonyl group attached to a difluoroindoline carboxylic acid structure, making it a unique molecule with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indoline core. . The difluoro substitution is introduced using appropriate fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can modulate the compound’s reactivity and binding affinity, while the difluoroindoline core can interact with biological targets through hydrogen bonding and hydrophobic interactions . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Shares the benzyloxycarbonyl group but differs in the core structure.
Difluoroindoline derivatives: Compounds with similar indoline cores but different substituents.
Uniqueness: 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is unique due to its specific combination of the benzyloxycarbonyl group and difluoroindoline core. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Eigenschaften
Molekularformel |
C17H13F2NO4 |
|---|---|
Molekulargewicht |
333.29 g/mol |
IUPAC-Name |
4,7-difluoro-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H13F2NO4/c18-12-6-7-13(19)15-11(12)8-14(16(21)22)20(15)17(23)24-9-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,21,22) |
InChI-Schlüssel |
BPKFZKKBSNWIRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C2=C(C=CC(=C21)F)F)C(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



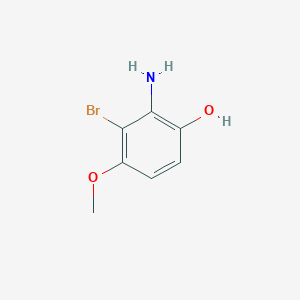
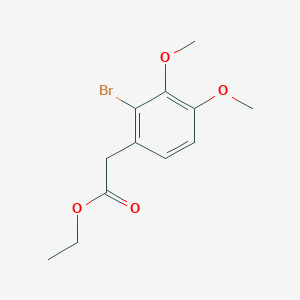

![5-[4-(Methylsulfonyl)phenyl]indoline](/img/structure/B15201662.png)

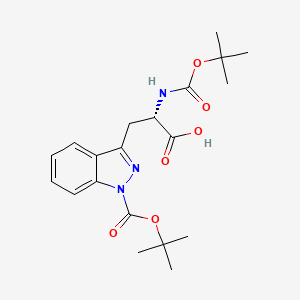
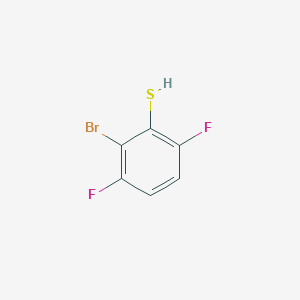
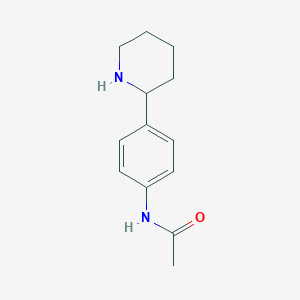
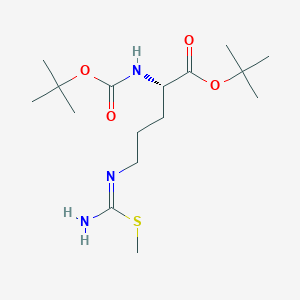
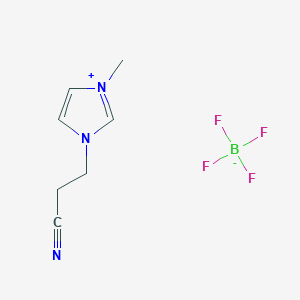

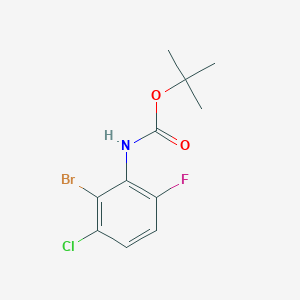
![hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
